Product packaging for Hydron;phosphate(Cat. No.:CAS No. 124046-04-4)

Hydron;phosphate

Cat. No.: B038162
CAS No.: 124046-04-4
M. Wt: 97.995 g/mol
InChI Key: NBIIXXVUZAFLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydron;phosphate, more commonly recognized in aqueous solution as phosphoric acid (H₃PO₄), is a fundamental chemical reagent of paramount importance in biochemical and molecular biology research. Its primary research value lies in its role as a versatile buffer component, crucial for maintaining stable pH conditions in a wide range of experimental systems. The mechanism of action is based on its triprotic nature, allowing it to function effectively as a conjugate acid/base pair in the physiologically critical range of approximately pH 2.15, 7.20, and 12.35, with the pKa₂ of 7.20 being particularly valuable for mimicking intracellular and physiological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3PO4<br>H3O4P<br>H3PO4<br>H3O4P B038162 Hydron;phosphate CAS No. 124046-04-4

Properties

IUPAC Name

hydron;phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIIXXVUZAFLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].[O-]P(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.995 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of Hydron;phosphate

Quantum Mechanical and Molecular Dynamics Simulations of Hydron;phosphate (B84403) Reactivity

Quantum mechanical (QM) and molecular dynamics (MD) simulations are widely employed to study the reactivity of hydron;phosphate compounds, offering detailed insights into reaction pathways, energy barriers, and the roles of specific environmental factors.

Computational studies, particularly using Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, have extensively investigated proton transfer pathways and their associated energetics in phosphoryl transfer reactions. These reactions are fundamental to many metabolic processes and cellular signaling.

For instance, in the E. coli phosphofructokinase-2 (Pfk-2), QM/MM simulations revealed that a dissociative mechanism, involving the formation of a metaphosphate intermediate followed by proton transfer to Asp256, is more favorable than an associative one. The calculated activation free energy for the dissociative mechanism was approximately 27.0 kcal mol⁻¹, compared to 35.2 kcal mol⁻¹ for the associative pathway, indicating a significant energetic preference. rsc.org This highlights the role of Asp256 as a catalytic base and Lys27 in stabilizing the transition state. rsc.org

In phosphoserine phosphatase (PSP), QM/MM calculations suggest a dissociative mechanism for nucleophilic substitution, where proton transfer to the leaving group or from the nucleophile is facilitated by Asp13, acting as both a general base and a general acid. nih.gov The energy barrier for the second phosphate transfer step in PSP was determined to be 26.3 kcal/mol, with a reaction energy of -3.4 kcal/mol. nih.gov

The energetics of proton transfer are also crucial in respiratory complex I. Large-scale density functional theory (DFT) calculations combined with QM/classical models and atomistic MD simulations have probed the energetics and dynamics of NADH-driven proton-coupled electron transfer (PCET) reactions. acs.org These studies showed that PCET reactions are initiated by hydrogen atom transfer, coupling to electron transfer between NADH/FMN ring systems, and are exergonic. acs.org

Table 1: Energetic Barriers and Reaction Energies in Phosphoryl Transfer Reactions

Enzyme/SystemMechanism TypeActivation Free Energy (kcal/mol)Reaction Energy (kcal/mol)Key Residues/FeaturesCitation
E. coli Pfk-2Dissociative27.0-Asp256 (catalytic base), Lys27 (TS stabilization) rsc.org
E. coli Pfk-2Associative35.2-- rsc.org
PiPT (monobasic Pi)Proton Transfer~7-D324, D45 pnas.org
PiPT (dibasic Pi)Proton TransferSlightly lower than 7-D324, D45 pnas.org
PSP (second step)Dissociative26.3-3.4Asp13 (general acid/base) nih.gov
Respiratory Complex I (PCET)H-atom transfer~14-16-22 to -30NADH/FMN cofactors acs.org

Molecular dynamics (MD) simulations are instrumental in understanding the conformational dynamics of protonated phosphate species in various environments. Studies on microhydrated dihydrogen phosphate (H₂PO₄⁻) clusters, for instance, provide molecular-level insights into the hydration behavior of these ions. rsc.org These simulations, often combined with vibrational spectroscopy, reveal the intricate solute-solvent interactions and the role of individual water molecules in the hydration shell. rsc.org

In enzyme active sites, MD simulations are crucial for understanding how the protein environment influences the conformational changes and protonation states of phosphate. For example, classical MD simulations have been used to analyze the correlation between proton transfer events and conformational transitions in phosphate transporters, indicating that deprotonation events can trigger phosphate release. pnas.orgpnas.org The dynamics of ion pairs and their rearrangements can propagate through extended networks of conserved residues, influencing proton transfer barriers and conformational switching in complex biological systems. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical approach widely applied to this compound systems to predict structures, thermodynamics, spectroscopic parameters, and kinetics at an atomistic scale. mdpi.com

DFT calculations have been used to study the stability of phosphate units, interpreting their chemical reactivity using global reactivity indices such as HOMO-LUMO energy gaps, ionization potential (I), electron affinity (A), and hardness. researchgate.net These studies also determine charges, dipole moments, and optimized contours of the molecular electrostatic potential, as well as simulating infrared (IR) and Raman spectra to explore vibrational modes. researchgate.net For example, DFT calculations on phosphate aggregates like [PO₄]³⁻ (Q0) and [P₄O₁₀]⁰ (Q3) have shown that [PO₄]³⁻ acts as an electron donor, while [P₄O₁₀]⁰ acts as an electron acceptor. researchgate.net

DFT is also applied to model the surface complexes of phosphate adsorbed onto mineral surfaces, such as goethite (α-FeOOH). mdpi.com By comparing the energies of different surface complexes, the exchange energy of phosphate with other molecules (e.g., salicylate) can be estimated, providing insights into phosphorus-organic matter interactions in soils. mdpi.com Furthermore, ab initio molecular dynamics simulations combined with DFT have examined the formation of phosphate chains from metathiophosphates, identifying reaction pathways and rationalizing differences in reactivity based on reaction energies and electronic structures. nih.govacs.org

Machine learning (ML) approaches, particularly machine learning interatomic potentials (MLIPs), are emerging as high-accuracy and efficient tools for simulating complex systems like calcium phosphate nucleation. nih.gov These methods provide insights into the mechanisms from the pre-nucleation stage to the growth of amorphous calcium phosphate (ACP) in solution. nih.gov

Modeling of this compound Interactions with Solvents and Counterions

The interactions of this compound species with solvents and counterions are fundamental to their behavior in solution and biological environments. Theoretical studies, including ab initio calculations and MD simulations, are critical for understanding these interactions.

The geometry of the phosphate group and its interactions with metal cations have been extensively studied. acs.org The internal phosphate geometry is sensitive to the counterion position and the values of C-O-P-O torsion angles. acs.org Metal cations often interact directly with the charged oxygens in monovalent phosphates, while in divalent phosphates, this interaction can be mediated by water molecules. acs.org For example, the distributions of Na⁺ around monovalent and divalent phosphates are localized into specific sites, often interacting with only one of the charged oxygens. acs.org

For accurate modeling, explicit placement of solvent molecules interacting with the solute molecule is considered essential, especially for hydrogen-bonding solvents like water. rsc.orgresearchgate.net This is because neither vacuum nor implicit solvation models alone can fully explain experimental observations related to hydration dynamics and electrostatic coupling. researchgate.net The highly polarizable phosphate groups in biomolecules like RNA serve as sensitive reporters for probing interactions with the water shell and embedded counterions. nih.gov MD simulations reveal a partially ordered hydration shell around the sugar-phosphate backbone, which reduces the heterogeneity of the first few hydration layers. nih.gov

Theoretical Studies on Transition State Structures in Phosphate-Mediated Processes

Theoretical studies are crucial for characterizing transition state (TS) structures in phosphate-mediated processes, which are often transient and difficult to observe experimentally. QM/MM calculations are particularly effective in identifying these high-energy intermediates.

In phosphoryl transfer reactions, QM/MM free energy simulations have provided unique insights into the nature of the transition state. nih.gov For instance, in phosphoserine phosphatase, QM/MM calculations favored a dissociative mechanism via a trigonal-planar metaphosphate-like configuration for both steps of the reaction, with proton transfer coupled to the phosphoryl transfer. nih.gov The transition state of the final phosphate transfer was clearly dissociative, with P-O distances larger than 2.2 Å. nih.gov

Similarly, in E. coli Pfk-2, the dissociative mechanism involves a metaphosphate intermediate formation, with specific residues stabilizing the transition state. rsc.org The identification and characterization of these transition states are vital for understanding the catalytic efficiency and specificity of enzymes involved in phosphate chemistry. Computational investigations employing methods like empirical valence bond (EVB) calculations also explore the energetics of phosphoryl transfer steps, revealing strong energetic preferences for certain pathways and the coupling of proton and phosphoryl transfer processes in transition states. rsc.org

Reaction Mechanisms Involving Hydron;phosphate Species

Hydrolysis Mechanisms of Phosphate-Containing Compounds

Hydrolysis of phosphate-containing compounds, a key reaction in biological systems, involves the scission of two strong bonds: the O-H bond of the attacking water molecule and the P-O bond of the phosphate (B84403) substrate longdom.orglongdom.orgresearchgate.net. The precise sequence and synchronicity of these bond-breaking events define the reaction mechanism.

Hydrolysis mechanisms can be broadly categorized into concurrent and sequential pathways. In a concurrent mechanism , the breaking of the O-H bond of the attacking water (Oa-H) and the P-O bond of the leaving group (P-Ol) occur simultaneously within a single transition state longdom.orglongdom.orgresearchgate.netnih.govresearchgate.netresearchgate.netscience.govresearchgate.net. Conversely, in a sequential mechanism , these bond cleavages happen at distinct stages of the reaction longdom.orglongdom.orgresearchgate.netnih.govresearchgate.netresearchgate.netscience.govresearchgate.net. Sequential mechanisms can be further differentiated: a "sequential type Oa-H" mechanism involves the Oa-H bond breaking before the P-Ol bond, while a "sequential type S" mechanism sees the P-Ol bond breaking first longdom.orglongdom.orgresearchgate.net.

The specific pathway adopted is influenced by several factors, including the sequence of bond breaking, the strength of the leaving nucleophile, and the modes of proton transfer longdom.orglongdom.org. For instance, the hydrolysis of deprotonated methyl phosphate ester tends towards a sequential type Oa-H mechanism longdom.orglongdom.org. However, protonating the phosphate reaction center in methyl phosphate can strengthen the P-Ol bond longdom.org. Studies have shown that replacing a strong leaving nucleophile with a weaker one can induce a shift from a sequential type O-H to a concurrent mechanism longdom.orglongdom.org. In the context of triphosphate hydrolysis, protonation of the alpha (α) or beta (β) phosphate groups can facilitate a sequential type S mechanism, where the P-Ol bond breaks first. This occurs because the additional protons on the leaving α,β-diphosphate decrease its nucleophile strength by drawing electron density away from the P-Ol bond longdom.orglongdom.org. Enzymes often favor indirect proton transfer pathways, as direct proton transfer can introduce an excess positive charge on the phosphate reaction center, thereby hindering the cleavage of the P-Ol bond longdom.orglongdom.org.

The impact of protonation is also evident in triphosphate hydrolysis. Protonation of the α- and/or β-phosphate groups promotes a sequential hydrolysis mechanism where the P-O bond cleavage precedes the O-H bond breaking of the attacking water d-nb.inforesearchgate.net. Conversely, protonation at the gamma (γ) phosphate favors a concurrent mechanism and leads to a reduction in the rate-limiting barrier for water breakup d-nb.inforesearchgate.net. Specifically, protonating the leaving α,β-diphosphate group enhances P-Ol bond breaking by attracting electron density away from this bond longdom.orglongdom.org. In contrast, proton transfer to the γ-phosphate can delay the P-Ol bond breaking by pulling electron density towards the protonated terminal phosphate, thereby strengthening the bond longdom.orglongdom.org.

Table 1: Influence of Protonation on Energy Barriers in Phosphate Monoester Hydrolysis

Compound/MechanismProtonation StateOa-H Bond Breaking Barrier (kcal/mol)P-Ol Bond Breaking Barrier (kcal/mol)Overall Energy Barrier (kcal/mol)
Phosphate MonoesterUnprotonated34Not sensitive to protonation41
Phosphate MonoesterProtonated25Not sensitive to protonationLowered overall (specific value not provided for overall)

Water molecules are indispensable participants in the proton transfer events that characterize hydron;phosphate hydrolysis longdom.orglongdom.orgresearchgate.netnih.govresearchgate.netacs.orgnih.gov. Two primary modes of proton transfer from the attacking water to the phosphate substrate have been identified: direct proton transfer and proton relay (indirect transfer) longdom.orglongdom.org.

In direct proton transfer , the attacking water molecule directly donates its proton to the phosphate reaction center longdom.orglongdom.org. While seemingly straightforward, this direct transfer can impose an excess positive charge on the phosphate, which in turn can impede the crucial P-Ol bond breaking longdom.orglongdom.org.

Alternatively, proton relay , or indirect transfer, involves a mediating species, such as an additional water molecule or a specific protein residue, facilitating the proton transfer from the attacking water to the phosphate longdom.orglongdom.orgnih.govresearchgate.netacs.orgnih.gov. This indirect mode is often favored by enzymes because it avoids the hindrance to P-Ol bond cleavage associated with direct proton transfer longdom.orglongdom.org. For instance, in the hydrolysis of guanosine (B1672433) triphosphate (GTP), the nucleophilic water molecule becomes deprotonated, and one of the oxygen atoms of the resulting inorganic phosphate (H₂PO₄⁻) becomes protonated. This proton transfer can occur directly (substrate-assisted) or be mediated by other water molecules researchgate.netpnas.org. Computational studies suggest that proton transfer involving multiple water molecules can be particularly significant, especially in dissociative mechanisms nih.govrutgers.edu. Furthermore, in reactions such as methyl phosphate hydrolysis, proton transfer is observed to occur prior to the attainment of the transition state, regardless of whether it proceeds directly or via an intervening water molecule nih.govacs.org.

Phosphoryl Transfer Reactions Involving Protonated Phosphate

Phosphoryl transfer reactions, which involve the movement of a phosphoryl group (PO₃²⁻ or its protonated forms) from one molecule to another, are fundamental to biological energy transformations and regulatory processes acs.orgnih.govpnas.orgplos.orglibretexts.org. These reactions are typically nucleophilic substitutions.

In biological systems, phosphoryl transfer reactions are central to processes like ATP hydrolysis and kinase-mediated phosphorylation acs.orgnih.govpnas.orgplos.orglibretexts.org. These reactions generally proceed through a pentavalent transition state or, in some cases, a pentacoordinate intermediate researchgate.netacs.orgnih.govpnas.orgplos.orglibretexts.orgnih.gov. The molecular mechanisms can be broadly categorized into three types:

Concerted Mechanism (SN2-type): This pathway involves the simultaneous breaking of the bond to the leaving group and the formation of a new bond with the incoming nucleophile, passing through a single transition state acs.orgnih.govplos.org.

Stepwise Associative Mechanism (Addition-Elimination): Here, the nucleophile attacks the phosphorus center, forming a transient pentacoordinate phosphorane intermediate before the leaving group departs acs.orgnih.gov.

Stepwise Dissociative Mechanism (Elimination-Addition): In this mechanism, the terminal phosphoryl group first dissociates from the substrate, forming a metaphosphate intermediate, which then associates with the attacking nucleophile acs.orgnih.govplos.org.

Enzymes, such as kinases, facilitate the transfer of the terminal phosphate from ATP to a substrate, while phosphatases catalyze the liberation of inorganic phosphorus (Pi) from various substrates researchgate.netlibretexts.org. A detailed example is ATP hydrolysis in ABC transporters, which follows a stepwise mechanism. First, an activated lytic water molecule performs a nucleophilic attack on the γ-phosphate of ATP, leading to the cleavage of the Pγ-Oβ bond and the formation of ADP and HPO₄²⁻ as an intermediate. Concurrently, a highly conserved glutamate (B1630785) residue acts as a catalytic base, transiently accepting a proton from the attacking water. In the subsequent step, this proton is transferred back from the glutamate to the HPO₄²⁻, ultimately yielding ADP and H₂PO₄⁻ acs.org. In certain kinase families, specific conserved mechanisms utilize the C8-H of ATP to initiate phosphoryl transfer, involving cascades of proton transfers to the phosphate backbone that culminate in the formation of a pentavalent intermediate nih.gov.

In phosphoryl transfer reactions, the activation of the nucleophile and the subsequent proton transfer are critical steps. Substrate-assisted mechanisms involve a direct abstraction of a proton from the lytic species by a nucleophilic part of the substrate itself, thereby facilitating the nucleophilic attack nih.govacs.org. This contrasts with solvent-assisted mechanisms , where proton transfer is mediated by a network of hydrogen-bonded solvent molecules nih.gov.

Computational studies on phosphate monoester hydrolysis highlight the significant role of proton transfer from the incoming water nucleophile. This can occur either through a ground-state pre-equilibrium proton transfer, followed by hydroxide (B78521) ion attack on a monoanionic phosphate monoester, or as a concerted process nih.govacs.org. In the GTPase reaction of Ras, the transfer of a proton (either directly or indirectly) from the attacking water molecule to an oxygen of the γ-phosphate group has been termed substrate-assisted catalysis. This process leads to the formation of H₂PO₄⁻ as the initial product following bond cleavage pnas.org. Importantly, in many of these reactions, proton transfer is observed to occur before the reaction reaches its transition state nih.govacs.org.

In enzymes like β-phosphoglucomutase (βPGM), proton transfer from a general acid-base residue to the leaving group oxygen and partial dissociation of the transferring phosphoryl group occur. This proton transfer is not necessarily completed during the entire reaction pathway but continues throughout. Furthermore, electrostatic repulsion between the general acid-base proton and the transferring phosphorus atom provides a substantial driving force for phosphoryl transfer acs.orgwhiterose.ac.uk.

Nucleophilic Substitution at Phosphorus in the Context of this compound

Nucleophilic substitution at the phosphorus atom is a crucial reaction type in organic and biological chemistry, particularly for compounds containing phosphate groups. Unlike nucleophilic substitution at a saturated carbon atom, phosphorus, being a third-row element, possesses vacant 3d orbitals, allowing it to temporarily expand its valence shell beyond the octet rule and form pentacoordinate intermediates or transition states ttu.ee. This unique property gives rise to distinct mechanistic pathways for these reactions.

Introduction to Nucleophilic Substitution at Phosphorus The central phosphorus atom in phosphate derivatives carries a partial positive charge, making it susceptible to attack by nucleophilic agents ttu.ee. The outcome of such an attack is the substitution of one of the ligands (substituents) attached to the phosphorus ttu.ee. The rate of nucleophilic substitution at a tetrahedral phosphorus atom is influenced by three main factors: the nature of the substituents, the leaving group, and the nucleophilic agent ttu.ee. Resonance delocalization of the developing negative charge makes phosphates excellent leaving groups in many biochemical reactions libretexts.org.

Mechanistic Pathways Nucleophilic substitution reactions at phosphoryl (P=O) centers in organophosphorus compounds typically proceed via two main types of displacement processes: concerted or stepwise sapub.org.

Concerted (SN2-like) Mechanism: In a concerted mechanism, bond formation between the nucleophile and phosphorus occurs simultaneously with the breaking of the bond to the leaving group, all within a single transition state sapub.org. This mechanism is analogous to the SN2 reaction at a saturated carbon, where the nucleophile attacks from the backside, opposite to the leaving group sapub.orglibretexts.org. The bonding geometry at the phosphorus atom changes from tetrahedral to a trigonal bipyramidal transition state, where the attacking nucleophile and the leaving group occupy apical positions sapub.orglibretexts.org. This process often results in an inversion of stereochemical configuration at the phosphorus center, a phenomenon demonstrated experimentally using isotopically labeled oxygen atoms (¹⁷O and ¹⁸O) to create chiral phosphate centers libretexts.org.

Stepwise (Addition-Elimination) Mechanism: Alternatively, nucleophilic substitution at phosphorus can proceed through a stepwise addition-elimination mechanism sapub.orglibretexts.org. In this pathway, the nucleophile first attacks the phosphorus center, forming a pentavalent, trigonal bipyramidal intermediate libretexts.org. This intermediate is more stable than a transition state and occupies an energy valley between two transition states libretexts.org. The reaction is completed when the leaving group is expelled from this intermediate libretexts.org. The ability of phosphorus to form five bonds, unlike carbon, allows for the formation of such stable pentacoordinate intermediates libretexts.org. This mechanism is particularly favored when the phosphorus is embedded in a 5-membered ring or when the leaving group is relatively poor thieme-connect.de.

Dissociative (SN1-like) Mechanism via Metaphosphate: A dissociative, SN1-type mechanism is also possible, particularly for the hydrolysis of some natural phosphates researchgate.netacs.org. This mechanism involves the formation of a highly reactive metaphosphate intermediate (PO₃⁻) researchgate.netacs.org. This intermediate is formed by the departure of the leaving group, creating a transient, unstable species that is then rapidly attacked by a nucleophile researchgate.netacs.org.

Influence of Protonation State and Leaving Group Ability The protonation state of the phosphate species significantly impacts its reactivity as an electrophile and the ability of a phosphate group to act as a leaving group. Phosphoric acid is triprotic, with pKa values of 2.14, 7.20, and 12.37, leading to different protonated forms (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) depending on the pH wikipedia.orgucsd.edu.

Phosphate SpeciesFormulaCharge at Physiological pH (approx. 7.4)PubChem CID
Phosphoric AcidH₃PO₄Neutral1004 nih.gov
Dihydrogen PhosphateH₂PO₄⁻Mononegative1003 nih.gov
Hydrogen PhosphateHPO₄²⁻Dinegative3681305 nih.gov
Phosphate IonPO₄³⁻Trinegative1061 nih.gov

The negatively charged oxygens of phosphate groups can shield the phosphorus center from nucleophilic attack, making it a poor electrophile libretexts.org. However, in biological systems, metal ions (such as Mg²⁺) often play a crucial role by coordinating with non-bridging phosphate oxygens. This coordination pulls electron density away from the phosphorus atom, making it more electrophilic and thus more susceptible to nucleophilic attack libretexts.orgresearchgate.net. Protonation of the non-bridging phosphoryl oxygens also leads to charge neutralization, which can significantly influence the reaction barrier rutgers.edu.

The strength of the leaving group is a critical determinant of the reaction mechanism. For very basic nucleophiles and poor leaving groups, a stepwise path is favored, while a concerted path becomes more likely with less basic nucleophiles and stronger leaving groups sapub.org. Protonating the phosphate reaction center, for instance, can increase the strength of the P-O bond, affecting its leaving group ability longdom.org.

Role as Nucleophile While phosphate species are frequently the electrophilic center in nucleophilic substitution reactions, protonated phosphate species, particularly dihydrogen phosphate (H₂PO₄⁻), can also act as nucleophiles or as proton-relay mediators. For example, the dihydrogen phosphate ion has been shown to catalyze the formation of dehydroalanine (B155165) (Dha) residues from serine, acting as a proton-relay mediator in both enolization and 1,3-elimination steps nih.gov. In enzymatic reactions, a metal-coordinated hydroxide, which can be seen as a deprotonated water molecule, often serves as the attacking nucleophile in the hydrolysis of phosphate esters libretexts.org.

Research Findings and Kinetic Data Studies on the hydrolysis of phosphate esters, a common type of nucleophilic substitution, reveal complex mechanistic landscapes. For instance, the hydrolysis of monomethyl phosphate has been systematically studied, exploring various reaction mechanisms and the energetics of different protonation states of the phosphate oxygens and nucleophiles (H₂O and OH⁻) acs.org. The rate of hydrolysis of phosphate esters is generally very low in the absence of catalysts, e.g., 2 × 10⁻²⁰ s⁻¹ for phosphate monoesters and 10⁻¹⁵ s⁻¹ for phosphate diesters, highlighting the need for enzymatic catalysis in biological systems longdom.org.

The mechanism of substitution reactions at phosphorus in solution has been extensively studied using physical organic chemistry tools such as Hammett (ρ) and Brönsted (β) LFER (Linear Free Energy Relationships), cross-interaction constants (CICs), and heavy atom kinetic isotope effects (KIEs) sapub.org. These studies have revealed that mechanistic changes from concerted to stepwise pathways can occur by varying the strength of the nucleophile and leaving group sapub.org.

FactorEffect on Nucleophilic Substitution at PhosphorusReference
Substituent SpeciesDonor-acceptor properties and three-dimensional structure influence ease of substitution. ttu.ee
Leaving Group SpeciesStronger leaving groups favor concerted mechanisms; poorer leaving groups favor stepwise. ttu.eesapub.org
Nucleophilic AgentNucleophilicity (e.g., HO⁻ > C₆H₅O⁻ > C₂H₅OH) affects reaction rate. ttu.ee
Protonation StateCharge neutralization via protonation of non-bridging oxygens influences reaction barrier. rutgers.edu
Metal Ion CoordinationMg²⁺ pulls electron density from phosphorus, making it more electrophilic. libretexts.org
Steric HindranceCan be a decisive factor in determining the direction of nucleophilic attack. sapub.org

Analytical Methodologies for Hydron;phosphate Speciation

Spectroscopic Techniques for Discrimination of Protonated Phosphate (B84403) Species

Spectroscopic methods leverage the unique interactions of electromagnetic radiation with different hydron;phosphate species to provide detailed structural and compositional information.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the phosphorus-31 (³¹P) nucleus, is a powerful tool for the speciation of phosphorus compounds, enabling the distinction between various inorganic and organic phosphate forms. si.edunih.govacs.orgresearchgate.netdoi.orgnih.govnih.govdiva-portal.org

Solution ³¹P NMR is widely applied for analyzing phosphorus speciation in chemical extracts from complex matrices, such as soil. This technique can identify and quantify orthophosphate, orthophosphate monoesters, orthophosphate diesters, pyrophosphate, polyphosphate, and phosphonates. si.eduacs.orgresearchgate.netdoi.orgnih.govnih.gov For instance, a study on basaltic grassland soils employed NaOH-EDTA extraction followed by solution ³¹P NMR. The findings revealed that organic phosphorus (P) predominantly consisted of phosphate monoesters (84–100%), with smaller proportions of DNA (0–16%) and phosphonates (0–5%). Inorganic P was primarily orthophosphate (83–100%), with some pyrophosphate (0–17%). si.edu In agro-industrial byproducts, solution ³¹P NMR spectra showed the presence of orthophosphate (6–81%), pyrophosphate (0–10%), and orthophosphate monoesters (6–94%). acs.org While solution NMR offers molecular-level detail, challenges such as line broadening caused by paramagnetic metal ions in extracts can limit its application; however, new extraction methods, including sulfide (B99878) precipitation, have been developed to mitigate this issue. diva-portal.org

Solid-State ³¹P NMR spectroscopy offers a non-destructive approach for the direct identification and quantification of phosphorus-containing species within solid samples, eliminating the need for dissolution. nih.govacs.orgacs.org This method is particularly valuable for analyzing materials like pet foods, where it can identify inorganic calcium phosphates (e.g., hydroxyapatite) and various organic P compounds. nih.gov A notable challenge in solid-state ³¹P NMR is the long spin-lattice relaxation times (T₁s) of different ³¹P compounds, which can prolong data acquisition. Strategies to overcome this include acquiring data with a tip angle smaller than 90° or shortening the repetition time, or by utilizing prior knowledge of the T₁ for each component to accurately calculate concentrations. nih.govacs.orgacs.org

Vibrational spectroscopic techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in characterizing this compound species by providing specific information about their molecular vibrations and bonding environments. nih.govresearchgate.net These methods are often complementary, with Raman spectroscopy frequently offering better-resolved spectra for certain phosphate minerals. qut.edu.au

Raman spectroscopy is capable of identifying and quantifying various phosphate species. ondavia.com It provides distinct spectral "fingerprints" for different chemical bonds. ondavia.com Specific Raman bands are assigned to symmetric and antisymmetric stretching and bending vibrations of the phosphate anion (PO₄³⁻). For example, in the phosphate mineral fairfieldite, Raman spectra exhibited significant differences in the PO₄³⁻ stretching region, primarily attributed to cation substitution within the mineral structure. nih.gov Bands observed around 600 cm⁻¹ were assigned to the ν₄ phosphate bending modes, while multiple bands in the 400–450 cm⁻¹ region were linked to the ν₂ phosphate bending modes, collectively indicating a reduction in the tetrahedral symmetry of the phosphate anion. nih.gov For kosnarite, a prominent band at 1026 cm⁻¹ was assigned to the symmetric stretching vibration (ν₁) of PO₄³⁻, and bands at 561, 595, and 638 cm⁻¹ were attributed to the ν₄ out-of-plane bending modes. qut.edu.au Quantitative Raman spectroscopy has been successfully applied to analyze aqueous phosphate solutions, showing a strong and clear signal at 893 cm⁻¹ for phosphate concentrations in the 20–30% by weight range. ondavia.com

FTIR spectroscopy can reveal the complexity of phosphate structures through the observation of multiple antisymmetric stretching vibrations, which are indicative of a reduction in the tetrahedral symmetry of the phosphate group. nih.gov

X-ray based spectroscopic methods, such as X-ray Absorption Near-Edge Structure (XANES) spectroscopy and Micro-X-ray Fluorescence (µ-XRF) spectroscopy, are powerful tools for the direct speciation of phosphorus in complex environmental and biological matrices. acs.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.govrsc.orgmdpi.comlyellcollection.orgnih.govudel.edunih.gov

XANES spectroscopy provides detailed information on the oxidation state and chemical environment of phosphorus. It is particularly effective for distinguishing various inorganic phosphate forms, including those associated with aluminum (Al), iron (Fe), and calcium (Ca), as well as certain organic phosphate species such as phytic acid, polyphosphates, and monoesters. acs.orgnih.govnih.govresearchgate.netmdpi.comnih.govrsc.orgmdpi.comudel.edunih.gov The P K-edge XANES is commonly utilized for soil analysis due to its suitability for lower phosphorus concentrations compared to the L₂,₃-edge XANES. mdpi.com Quantitative analysis with XANES often involves linear combination fitting (LCF) of spectra. rsc.orgmdpi.com Research has demonstrated the utility of XANES in studying phosphorus speciation in poultry litter, where it identified phosphorus sorbed onto Al oxides, calcium phosphates, phytic acid, polyphosphates, and monoesters. nih.govudel.edu In agricultural soils, XANES has been used to identify Ca phosphate, Fe phosphate, Al-sorbed P, and Fe-sorbed P species. nih.gov While powerful for inorganic speciation, XANES may have limitations in distinguishing all types of organic phosphorus compounds. acs.org

Micro-X-ray Fluorescence (µ-XRF) spectroscopy complements XANES by providing spatial information about the distribution of phosphorus and its co-localization with other elements within heterogeneous samples, even at low phosphorus concentrations. researchgate.netnih.gov The combined application of µ-XRF and µ-XANES has proven valuable for identifying distinct phosphorus species, such as Ca phosphate, Fe phosphate, Al-sorbed P, and Fe-sorbed P, in complex soil samples. µ-XRF maps, in particular, are effective in differentiating between Al-oxide sorbed P and Fe-oxide sorbed P species. nih.gov

Mass Spectrometry (MS) is a versatile analytical technique used for the identification and quantification of various phosphate-containing metabolites. chromatographyonline.comacs.org When coupled with separation techniques, its capabilities are significantly enhanced.

Ion Chromatography-Mass Spectrometry (IC-MS) is a highly sensitive and selective hyphenated technique that combines the separation power of ion chromatography with the detection and identification capabilities of mass spectrometry. chromatographyonline.comacs.orgtandfonline.comresearchgate.netnih.govnih.govtandfonline.comresearchgate.net This combination is particularly effective for separating, identifying, and quantifying a wide array of phosphorus species, including inorganic phosphate (PO₄³⁻), pyrophosphate, and numerous organic phosphate metabolites. chromatographyonline.comacs.orgtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net IC-MS is well-suited for the analysis of polar and ionic compounds. researchgate.net

A significant advantage of IC-MS is its ability to achieve very low detection limits, often down to ppb levels for phosphate. researchgate.nettandfonline.com The chromatographic separation step is crucial as it minimizes the challenges faced by MS alone in resolving isobars or structurally similar compounds that may share identical precursor and product ions. chromatographyonline.com However, IC-MS methods can be time-consuming and often require skilled operators and specialized, high-cost instrumentation. researchgate.net Furthermore, when ion-pairing chromatography is coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the presence of organic solvents in the mobile phase can lead to changes in detection sensitivity and potential carbon deposition on the torch and cones. nih.gov

Recent research highlights the utility of two-dimensional IC-MS/MS for analyzing phosphorus compounds in soil samples, allowing for the unambiguous identification of isobars, isomers, and isotopologues. chromatographyonline.com A 2D-IC-ESI-MS (electrospray ionization mass spectrometry) method has enabled the isotope dilution quantitation of phosphate and the simultaneous analysis of 11 phosphate-containing metabolites (e.g., adenosine (B11128) 5′-monophosphate (AMP), d-glucose (B1605176) 6-phosphate (Glucose-P)) and two inorganic condensed phosphates (pyrophosphate and triphosphate) in surface water samples. acs.orgresearchgate.net For instance, detection limits for glyphosate, phosphate, and aminomethylphosphonic acid in soil extracts were reported in the range of 1.0–1.5 µg L⁻¹ (expressed as P) when using anion-exchange chromatography coupled with ICP-MS and an octopole reaction system. nih.gov

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a widely used analytical technique primarily employed for the determination of total elemental phosphorus in a variety of matrices, including food, soil, and geological samples. si.eduresearchgate.netdoi.orglyellcollection.orgudel.edufoodengprog.orgmsss.com.mynih.govperkinelmer.com This method is valued for its high sensitivity, broad linear dynamic range, and its capability to simultaneously measure multiple elements, which can significantly enhance laboratory productivity. msss.com.mynih.govperkinelmer.com

One of the key advantages of ICP-OES for phosphorus analysis is its low limits of detection (LOD) and quantification (LOQ), enabling the determination of trace amounts of phosphorus. foodengprog.orgmsss.com.my Unlike some conventional methods like UV/Vis spectrophotometry, ICP-OES is less affected by interferences from sample color or organic matter, as it relies on the excitation of atoms in a high-temperature plasma. perkinelmer.com For example, a validation study for phosphorus determination in foods reported recovery efficiencies ranging from 90.36% to 110.63%, with an LOD of 0.0745 mg/kg and an LOQ of 0.2482 mg/kg. foodengprog.org In soil analysis, ICP-OES demonstrated superior LOD (0.1005 mg/L) and LOQ (0.3045 mg/L) values compared to UV-Vis methods. msss.com.my An improved standard addition method (ISAM) developed for ICP-OES phosphorus determination in soil yielded results that agreed well with certified values. nih.gov

Despite its advantages, ICP-OES presents certain challenges for phosphorus analysis. Phosphorus exhibits relatively low sensitivity in ICP-OES, necessitating measurements in the ultraviolet region of the spectrum to achieve sufficient sensitivity. lyellcollection.org Furthermore, sample preparation can be problematic, and significant spectral interferences can occur, particularly in complex matrices like rocks and iron ores. lyellcollection.org

Chromatographic Separation Techniques for Phosphate Species

Chromatographic separation techniques are essential for resolving complex mixtures of this compound species into individual components, allowing for their subsequent identification and quantification.

Ion Chromatography (IC) is a highly sensitive and selective technique extensively used for the separation and determination of various inorganic phosphorus species, including orthophosphate (PO₄³⁻), pyrophosphate, phosphite, and hypophosphite. tandfonline.comresearchgate.netnih.govtandfonline.comshodex.com It is also applied to a range of organic phosphorus compounds such as phytates, alkyl phosphates, and phosphonates. researchgate.netnih.gov The separation in IC is typically achieved using ion-exchange mechanisms, often employing carbonate/hydrogencarbonate and hydroxide (B78521) selective columns. researchgate.netnih.gov The use of elution gradients can significantly improve sensitivity and reduce analysis time. researchgate.netnih.gov IC systems are frequently coupled with suppressors to enhance detection sensitivity. tandfonline.comtandfonline.comshodex.com Research indicates that IC can determine phosphate concentrations down to ppb levels. researchgate.netnih.gov It is important to note that the pH of the sample solution can influence the interactions of phosphates with other chemical species, potentially affecting their detectability. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique utilized for separating various phosphate-containing compounds, including sugar phosphates, phospholipids (B1166683), and other organic phosphate species. zodiaclifesciences.comhelixchrom.comsielc.comsielc.comnih.govresearchgate.net Mixed-mode HPLC columns are particularly effective for separating highly polar molecules like sugar phosphates, leveraging their anion-exchange properties. For instance, mixed-mode chromatography has successfully separated glucose and fructose (B13574) phosphates and diphosphates, with diphosphates exhibiting longer retention times. sielc.com Reversed-phase HPLC, often employing ion-pairing reagents, is used to resolve molecular species of phospholipids. nih.govresearchgate.net For compounds that are not UV-active, detectors such as Evaporative Light Scattering Detection (ELSD) are commonly used. zodiaclifesciences.comhelixchrom.com HPLC can also be coupled with Mass Spectrometry (MS) for enhanced detection and identification, especially for MS-compatible mobile phases. sielc.com

Paper Chromatography , while older, has historically been used for the identification and quantification of phosphorus species in various condensed phosphates, such as polyphosphates, metaphosphates, fluorophosphates, and phosphites. oup.com This method typically involves separating the species on paper, followed by leaching individual bands and hydrolyzing them to orthophosphate for subsequent determination. oup.com

Advanced Analytical Approaches and Method Development for Trace-Level Phosphate Speciation

The analysis of this compound species at trace concentrations presents significant analytical challenges, including matrix interferences, potential for adsorption losses, and the need to differentiate between various inorganic and organic phosphorus forms. Recent advancements in analytical chemistry have led to the development of highly sensitive and selective techniques capable of addressing these complexities.

Overview of Challenges in Trace Phosphate Speciation

Trace-level phosphate analysis and phosphorus speciation in complex matrices, such as surface waters and soils, remain challenging due to factors like adsorption of phosphate onto sample containers and uptake by microorganisms, which can alter concentrations between sampling and analysis acs.orgnih.gov. Furthermore, the diverse chemical forms of phosphorus, ranging from simple orthophosphate to complex organic phosphorus compounds like inositol (B14025) phosphates, phospholipids, and nucleic acids, necessitate methods capable of high-resolution separation and specific detection diva-portal.orgchromatographyonline.com. Traditional methods often fall short in providing the necessary sensitivity, specificity, or the ability to distinguish between these various species at very low concentrations researchgate.netnih.gov.

Chromatographic Techniques Coupled with Mass Spectrometry

The hyphenation of chromatographic separation techniques with mass spectrometry (MS) has revolutionized trace-level phosphate speciation by offering unparalleled sensitivity, selectivity, and the ability to identify and quantify a wide range of phosphorus-containing compounds in complex samples mdpi.comcabidigitallibrary.org.

Ion chromatography (IC) is a powerful separation technique for ionic and polar compounds, making it well-suited for separating various this compound species. When coupled with mass spectrometry (IC-MS), it provides robust capabilities for phosphorus speciation. A significant advancement in this area is two-dimensional ion chromatography coupled to electrospray ionization high-resolution mass spectrometry (2D-IC-ESI-MS). This technique has been demonstrated to allow isotope dilution quantitation of phosphate while simultaneously analyzing multiple phosphate-containing metabolites and condensed phosphates acs.orgnih.govresearchgate.net. This approach offers a considerable advantage over traditional colorimetric and single-dimension IC methods, which may not compensate for adsorption losses of phosphate, especially at concentrations below 20 μg L⁻¹ as P (61 μg L⁻¹ as PO₄³⁻) acs.orgnih.gov. Research findings indicate that 2D-IC-ESI-MS, particularly with field spiking of internal standards, can provide accurate phosphate results and mitigate quantification errors caused by adsorption acs.orgnih.gov. For instance, this method has been successfully applied to quantify phosphate, pyrophosphate (PPi), and eleven phosphate-containing metabolites (e.g., AMP, glucose-P) in environmental water samples researchgate.net.

High-Performance Liquid Chromatography (HPLC) coupled with MS, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or tandem MS (MS/MS), is another advanced approach for phosphorus speciation. ICP-MS is highly sensitive and flexible for phosphorus analysis, especially when high precision and low detection limits are required mdpi.com. It can ionize samples in high-temperature plasma and analyze the resulting ions based on their mass-to-charge ratio, making it suitable for complex matrices like water, soil, and sediments mdpi.com. To overcome polyatomic interferences that can limit the detection power of ICP-MS for phosphorus (e.g., ¹⁵N¹⁶O⁺, ¹⁴N¹⁶OH⁺), advanced systems like triple quadrupole ICP-MS (ICP-MS/MS) have been developed. These systems use a reaction cell with gases like O₂ to shift analytes to new product ion masses, effectively removing interferences mdpi.comspeciation.net. This has led to exceptionally low detection limits for phosphorus-containing species. For example, HPLC interfaced with sector field ICP-MS has achieved detection limits as low as 0.06 to 0.19 ng g⁻¹ P (corresponding to absolute amounts of 0.6 to 1.9 pg P) for deoxyribonucleotides thermofisher.com. Similarly, HPLC-ICP-MS/MS has reported detection limits of 0.10 ng/mL P (equivalent to 6.6 fmol absolute) for bis(4-nitro-phenyl)phosphate speciation.net.

Table 1: Detection Limits of Advanced Chromatographic-Mass Spectrometric Methods for Phosphate Speciation

MethodAnalyte(s)Detection Limit (as P)Sample MatrixReference
2D-IC-ESI-MSPhosphate, P-metabolites, condensed phosphates< 20 μg L⁻¹ (as P) / 61 μg L⁻¹ (as PO₄³⁻)Surface Water acs.orgnih.gov
HPLC-ICP-MS (Sector Field)Deoxyribonucleotides0.06 - 0.19 ng g⁻¹ (0.6 - 1.9 pg absolute)Various thermofisher.com
HPLC-ICP-MS/MS (Triple Quad)Bis(4-nitro-phenyl)phosphate0.10 ng/mL (6.6 fmol absolute)Solutions speciation.net
IC-ICP-MS (Octopole Reaction System)Glyphosate, Phosphate, Aminomethylphosphonic acid1.0 - 1.5 μg L⁻¹ (as P)Soil Extracts nih.gov
2D-IC-MS/MSNucleotides (various P compounds)0.05–50 ng/mL (linear range)Soil chromatographyonline.com

Advanced Spectrophotometric and Sensor-Based Methods

While traditional spectrophotometric methods like the molybdenum blue method are widely used due to their simplicity and reliability, advancements have focused on enhancing their sensitivity and applicability for trace-level detection. Modern spectrophotometric detectors, often integrated into automated and microfluidic devices, provide more accurate readings at lower detection limits researchgate.netmdpi.comwaterrf.org. Novel approaches include biosensors based on bioluminescence resonance energy transfer (BRET), which offer high sensitivity and selectivity for inorganic phosphate (Pi) detection in water. One such BRET-based biosensor achieved a detection limit of 1.3 μg·L⁻¹ with a detection range of 3.3-434 μg·L⁻¹ nih.gov. Surface-enhanced Raman spectroscopy (SERS) is another promising technique for trace Pi determination. By utilizing noble metal nanostructures, SERS can significantly enhance the Raman spectral intensity of detected molecules, enabling highly sensitive and even single-molecule detection. A SERS method using rhodamine 6G-modified silver nanoparticles demonstrated a detection limit of 29.3 nM for Pi in aquaculture water mdpi.com. Furthermore, highly sensitive spectrophotometric methods based on ion associates with basic dyes, such as Malachite Green, have been developed for ultratrace phosphorus determination. By employing a slope comparison method and sample evaporation, detection limits as low as 8 ng L⁻¹ have been achieved in ultrapurified water, representing a significant improvement over previous spectrophotometric methods core.ac.uk. Sensitization with bismuth(III) and antimony(III) has also been shown to increase the sensitivity of the phosphomolybdenum blue method by over 70%, achieving a detection range of 0.02 - 1.8 μg·mL⁻¹ for phosphorus(V) ajol.info.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful non-destructive analytical tool for the qualitative and quantitative determination of various chemical forms of phosphorus, including organic and inorganic species, in complex matrices like plant tissues and soils diva-portal.orgmdpi.comresearchgate.netdiva-portal.org. It provides molecular-level information, allowing for the identification of specific phosphorus compounds and their structural elucidation diva-portal.org. Recent developments in ³¹P NMR include solution- and solid-state techniques that provide molecular information about the speciation of the organic phosphorus pool and its dynamics diva-portal.org. Challenges such as line broadening caused by paramagnetic metal ions in soil extracts have been addressed by developing new extraction methods that remove these impurities, enabling the application of modern multi-dimensional solution NMR techniques to soil samples diva-portal.org. While not typically offering the same trace-level detection limits as some MS-based methods for total phosphate, NMR excels in providing detailed structural and speciation information that other techniques cannot researchgate.net.

Emerging Technologies and Future Directions

The field of trace-level this compound speciation continues to evolve with the integration of new technologies and methodologies. Microfluidic devices and lab-on-a-chip systems are being developed to enable real-time, on-site, and high-throughput analysis with reduced sample and reagent consumption researchgate.netmdpi.com. Nanotechnology-based techniques, such as nanosensors and nanoparticle-enhanced detection systems, are also improving the sensitivity and selectivity of trace-level phosphorus detection mdpi.com. Future research directions emphasize the integration of multiple analytical technologies, including chemical and enzymatic extraction, various chromatographic separations, advanced mass spectrometry, and ³¹P NMR, to gain a more comprehensive understanding of complex phosphorus fraction pools researchgate.net. The development of automated and high-throughput techniques will further enhance monitoring capabilities, particularly for environmental and biological applications where rapid and continuous assessment of this compound species is critical mdpi.com.

Biogeochemical Cycling Dynamics of Hydron;phosphate

Phosphorus Transformation Processes in Environmental Compartments

The availability of phosphate (B84403) in terrestrial and aquatic systems is controlled by a dynamic interplay of release and sequestration mechanisms. These processes determine the concentration of soluble phosphate, the form primarily taken up by plants and microorganisms. wikipedia.org

Release Mechanisms:

Weathering: The primary source of new phosphorus in the cycle is the weathering of rocks and minerals, such as apatite, which slowly releases phosphate ions into the soil and water. wikipedia.orgebsco.comsciencelearn.org.nzbyjus.com This is a very slow process. wikipedia.orgmicrobenotes.com

Desorption: Adsorbed phosphate can be released from soil particle surfaces back into the soil solution. aces.educornell.edu This process is reversible and makes phosphate available for plant uptake. aces.edu

Dissolution: Secondary phosphate minerals, formed through precipitation, can dissolve over time, replenishing the phosphate in the soil solution. umn.eduaces.edu

Sequestration (Immobilization) Mechanisms:

Adsorption: Phosphate ions in the soil solution can bind to the surface of soil particles, particularly clay minerals and iron (Fe) and aluminum (Al) oxides and hydroxides. aces.eduumn.eduaces.edu This is a rapid and reversible process. aces.edu Soils with higher clay content and more iron and aluminum oxides have a greater capacity to adsorb phosphorus. aces.eduaces.edu

Precipitation: Soluble phosphate can react with metal ions in the soil solution to form insoluble minerals. aces.eduumn.edu In acidic soils, this involves reactions with iron and aluminum ions, while in alkaline or calcareous soils, precipitation with calcium is dominant. cornell.eduumn.edu These reactions form low-solubility phosphate minerals, reducing availability. umn.edu

Table 1: Key Mechanisms of Phosphate Release and Sequestration

ProcessDescriptionEffect on AvailabilityKey Factors
WeatheringSlow breakdown of primary phosphate-bearing minerals (e.g., apatite) releasing phosphate. wikipedia.orgsciencelearn.org.nzIncreaseClimate (rain), geological timescale. sciencelearn.org.nz
DesorptionRelease of phosphate bound to soil particle surfaces into the soil solution. aces.eduIncreaseSoil solution P concentration, pH, presence of competing anions. aces.edusciencelearn.org.nz
DissolutionDissolving of secondary phosphate minerals (e.g., Ca-P, Fe-P, Al-P), releasing phosphate. umn.eduIncreaseSoil pH, redox potential. umn.edu
AdsorptionBinding of soluble phosphate to the surfaces of clay minerals and metal oxides. aces.eduaces.eduDecreaseClay content, Fe/Al oxide content, pH. aces.eduaces.edu
PrecipitationFormation of low-solubility phosphate minerals through reaction with metal ions (Ca, Fe, Al). umn.eduDecreaseSoil pH, concentration of metal ions. cornell.eduumn.edu

A significant portion of soil phosphorus, ranging from 30% to 65%, is in organic forms, such as dead plant and animal residues and microbial biomass. aces.edu This organic phosphorus (Po) is not directly available to plants and must be converted into inorganic forms (Pi) through a process called mineralization. aces.edusciencelearn.org.nzscielo.br

Mineralization is a crucial biological process carried out by soil microorganisms, including bacteria and fungi. microbenotes.comaces.edusciencelearn.org.nz These microbes secrete enzymes that break down organic matter, releasing inorganic phosphate into the soil solution. wikipedia.orgsciencelearn.org.nz The rate of mineralization is influenced by environmental factors like soil moisture, temperature, and pH. aces.edu The reverse process, where inorganic phosphorus is taken up by microbes and converted into organic forms within their cells, is known as immobilization. aces.eduaces.edu

The interaction between phosphate and metal (hydr)oxides is a primary mechanism controlling phosphorus availability in soils and sediments. wikipedia.orgumn.edu Positively charged surfaces of iron (Fe) and aluminum (Al) hydroxides and oxides strongly attract and bind negatively charged phosphate ions. aces.eduaces.edu

This process, known as adsorption or surface complexation, is particularly significant in acidic soils where Fe and Al are more soluble. cornell.eduumn.edu The phosphate ions can form strong inner-sphere complexes with the metal ions on the mineral surface, effectively removing them from the soil solution. mdpi.comcdnsciencepub.com This binding reduces the mobility and bioavailability of phosphorus. wikipedia.org

In neutral to alkaline soils, especially calcareous soils, the dominant interaction is precipitation with calcium (Ca²⁺) to form various calcium phosphate minerals of low solubility, such as hydroxyapatite (B223615). umn.edumdpi.com

The pH of the soil is a critical factor governing these interactions. Phosphorus availability is generally highest in the pH range of 6 to 7. cornell.edu At lower pH values, adsorption and precipitation with Fe and Al minerals increase, while at higher pH values, precipitation with Ca becomes the dominant sequestration mechanism. cornell.eduresearchgate.net

Table 2: Influence of Soil pH on Phosphate Interactions with Minerals

Soil pH RangeDominant Phosphate SpeciesPrimary Interacting Minerals/IonsDominant Sequestration ProcessEffect on P Availability
Acidic (&lt;6.0)H₂PO₄⁻ umn.eduIron (Fe) and Aluminum (Al) oxides/hydroxides. aces.eduumn.eduAdsorption and Precipitation. cornell.eduumn.eduLow
Neutral (6.0-7.0)H₂PO₄⁻ and HPO₄²⁻ umn.eduLess interaction with Fe, Al, or Ca.Minimal adsorption/precipitation.High cornell.edu
Alkaline/Calcareous (&gt;7.0)HPO₄²⁻ umn.eduCalcium (Ca²⁺) and Calcium Carbonate (CaCO₃). umn.eduPrecipitation as Calcium Phosphates. cornell.eduumn.eduLow

Microbial and Enzymatic Influence on Phosphorus Cycling

Microorganisms are central to the biogeochemical cycling of phosphorus, acting as both sinks and sources of this essential nutrient. wikipedia.org They play a vital role in transforming phosphorus between its various organic and inorganic forms, thereby influencing its availability to the wider ecosystem. mdpi.com

A key group of microbes, known as phosphate-solubilizing microorganisms (PSMs), can enhance the availability of phosphorus. mdpi.cominglomayor.cl This group includes various bacteria (e.g., Bacillus, Pseudomonas), fungi (e.g., Aspergillus), and actinomycetes. mdpi.comresearchgate.net PSMs employ several mechanisms to make phosphorus more accessible:

Mineralization of Organic P: As discussed previously, microbes mineralize organic phosphorus by producing extracellular enzymes. mdpi.cominglomayor.cl

Solubilization of Inorganic P: PSMs can dissolve insoluble phosphate minerals (like calcium, iron, and aluminum phosphates) by producing organic acids. inglomayor.cl These acids lower the soil pH and can chelate the metal cations bound to phosphate, releasing it into the solution. wikipedia.org

The primary enzymes involved in the mineralization of organic phosphorus are phosphatases. wikipedia.orgumn.eduorgprints.org These enzymes, secreted by both microorganisms and plant roots, hydrolyze organic phosphate esters to release inorganic phosphate. wikipedia.orgresearchgate.net The activity of phosphatases is a critical step in making the large pool of organic phosphorus available for biological uptake. wikipedia.orgscielo.br Common phosphatases include acid and alkaline phosphatases, with their activity being dependent on soil pH. researchgate.netmdpi.com

Table 3: Key Microbes and Enzymes in Phosphorus Cycling

CategoryExamplesPrimary Function in P Cycle
Phosphate Solubilizing Bacteria (PSB)Bacillus sp., Pseudomonas sp., Rhizobium sp. mdpi.comSolubilize inorganic P minerals; Mineralize organic P. mdpi.com
Phosphate Solubilizing Fungi (PSF)Aspergillus sp., Penicillium sp. researchgate.netProduce organic acids to dissolve mineral P; Mineralize organic P. wikipedia.orgresearchgate.net
Phosphatase EnzymesAcid Phosphatase, Alkaline Phosphatase, Phytase. wikipedia.orgmdpi.comCatalyze the hydrolysis (mineralization) of organic phosphorus compounds. wikipedia.orgresearchgate.net

Coupling Mechanisms of Phosphorus with Other Biogeochemical Cycles (e.g., Nitrogen)

The phosphorus cycle is intricately linked with other major biogeochemical cycles, most notably those of carbon (C) and nitrogen (N). frontiersin.orgresearchgate.net This coupling arises because C, N, and P are fundamental constituents of all living organisms, required for components like nucleic acids (DNA, RNA) and energy-transfer molecules (ATP). aces.edututorchase.com The availability of one nutrient can significantly influence the cycling and availability of the others. frontiersin.orgtutorchase.com

Nitrogen Fixation: The biological conversion of atmospheric nitrogen gas (N₂) into ammonia (B1221849) (NH₃) is an energy-intensive process carried out by nitrogen-fixing bacteria. tutorchase.com This process requires a substantial amount of ATP, a phosphorus-containing molecule. tutorchase.com Consequently, the availability of phosphorus can directly limit the rate of nitrogen fixation, thereby controlling the input of new nitrogen into an ecosystem. tutorchase.com

Decomposition and Nutrient Ratios: The decomposition of organic matter by microbes simultaneously releases phosphorus, nitrogen, and carbon. frontiersin.org The relative rates of mineralization and immobilization of N and P are influenced by the C:N:P ratio of the decomposing material and the demands of the microbial community.

Plant Growth: The growth of plants and other primary producers is dependent on a balanced supply of both nitrogen and phosphorus. tutorchase.com A limitation in one nutrient can prevent the uptake and utilization of the other, a concept central to understanding ecosystem productivity. frontiersin.orgtutorchase.com

These interdependencies mean that changes in one cycle can have cascading effects on the others. tutorchase.com For example, increased nitrogen deposition from human activities can exacerbate phosphorus limitation in many ecosystems, altering community structure and function. frontiersin.org

Enzymatic and Biological Transformations of Hydron;phosphate

Role of Phosphate (B84403) Protonation in Enzyme-Substrate Recognition

The protonation state of amino acid residues within an enzyme's active site profoundly influences ligand binding. biorxiv.org The pKa values of acidic residues are sensitive to their location within the protein's folded structure, meaning their protonation or deprotonation can significantly affect the binding efficacy of ligands. biorxiv.org A notable example is hen-egg white lysozyme (B549824) (HEWL), where the protonation of its Glu35 residue prevents hydrogen bond formation, thereby hindering strong binding of a guanidinium (B1211019) ion. Conversely, deprotonation of Glu35 at higher pH values facilitates strong binding. biorxiv.org Even when not directly participating in the reaction, the phosphate group is essential for enzyme recognition and catalysis, with its binding energy often driving crucial conformational changes necessary for enzymatic function. acs.orgportlandpress.comacs.org

Mechanisms of Catalytic Efficiency in Phosphate-Utilizing Enzymes

Enzymes achieve their remarkable catalytic efficiency by lowering the activation energy of reactions. hippocampus.orgnih.gov This is primarily accomplished by maximizing binding interactions and binding energy through a process known as induced fit. hippocampus.org

Kinases, for example, enhance reaction rates by precisely orienting the substrate and the phosphoryl group within their active sites. wikipedia.org These enzymes frequently employ positively charged amino acid residues that electrostatically stabilize the negatively charged phosphate groups in the transition state. wikipedia.org Phosphatases, on the other hand, catalyze the hydrolysis of phosphomonoesters, effectively removing a phosphate moiety from the substrate. wikipedia.org A fundamental principle of enzymatic catalysis is the preferential stabilization of the reaction's transition state over its ground state. pnas.orgplos.orgnih.gov Alkaline phosphatase (AP), a highly proficient enzyme, demonstrates this by providing rate enhancements for phosphate monoester hydrolysis up to 1027-fold, which corresponds to a substantial transition state stabilization of approximately 37 kcal/mol. pnas.orgplos.org

Transition State Stabilization and Enzyme Conformational Changes

The core of enzymatic catalysis lies in the preferential stabilization of the transition state relative to the ground state of a reaction. pnas.orgplos.orgnih.gov Enzymes achieve this by providing significant stabilization to the transition state while simultaneously limiting strong binding to the ground states (substrates and products). plos.org The intrinsic binding energy derived from the phosphoryl group of the substrate is often harnessed to drive energetically demanding conformational changes within the enzyme's catalytic loops. These changes transform the enzyme from an inactive, open conformation to a catalytically competent, closed form. portlandpress.comnih.gov

This mechanism aligns with Koshland's induced fit model, where substrate binding induces a change in the enzyme's shape, precisely positioning the catalytic groups for optimal activity. portlandpress.comnih.govstudymind.co.ukbritannica.com For instance, in enzymes like triosephosphate isomerase (TIM), orotidine (B106555) monophosphate decarboxylase (OMPDC), and glycerol (B35011) phosphate dehydrogenase (GPDH), the phosphoryl group contributes significantly to transition state stabilization, providing approximately 12 kcal·mol⁻¹ of stabilization energy. portlandpress.com

In the case of alkaline phosphatase, a bimetallic Zn²⁺ core within the active site plays a critical role by activating the nucleophile and stabilizing the developing negative charge on the leaving group during the transition state. pnas.orgplos.orgstanford.edu Furthermore, magnesium ions can contribute to catalytic efficiency by stabilizing the charge of the transferring phosphate and lowering the enthalpic barrier, which can lead to a broader transition state ensemble. elifesciences.org Substrate binding can reconfigure the enzyme's conformational landscape, shifting the equilibrium towards the closed, active state and restricting motions to promote the formation of the activated enzyme-substrate complex, thereby priming the system for catalysis. pnas.org The enzyme's preorganized active site preferentially binds conformations that resemble the transition state, effectively inducing the substrate to adapt to the enzyme's catalytic requirements. nih.gov

Specific Examples of Enzyme-Catalyzed Phosphate Reactions

Phosphate-utilizing enzymes are central to a vast array of biological processes. Key examples include kinases, phosphatases, and ATP synthase.

Table 1: Examples of Phosphate-Utilizing Enzymes and Their Mechanisms

Enzyme ClassFunctionMechanism/Key FeaturesSpecific Examples
KinasesCatalyze phosphorylation (transfer of phosphate from ATP to substrate). wikipedia.orgresearchgate.netlibretexts.orgOrient substrate and phosphoryl group; use positively charged residues to stabilize transition state; often involve in-line nucleophilic attack on γ-phosphate. wikipedia.orgmdpi.comHexokinase (glucose to glucose-6-phosphate) hippocampus.orgwikipedia.orglibretexts.org, Protein kinases (phosphorylation of Ser, Thr, Tyr residues) researchgate.net
PhosphatasesCatalyze dephosphorylation (hydrolysis of phosphomonoesters). wikipedia.orgRemove phosphate moiety using water; Cysteine-dependent phosphatases form phospho-cysteine intermediate; Metallo-phosphatases use metal ions. wikipedia.orgwikipedia.orglibretexts.orgAlkaline phosphatase wikipedia.orgpnas.org, Protein tyrosine phosphatase wikipedia.orglibretexts.org
ATP SynthaseSynthesizes ATP from ADP and inorganic phosphate. nih.govcam.ac.ukmicrobialcell.comnih.govresearchgate.netRotary mechanism powered by proton/sodium gradient; F₀ channel for proton flow; F₁ catalyzes ATP synthesis coupled to proton return. nih.govmicrobialcell.comnih.govresearchgate.netMitochondrial ATP synthase nih.govcam.ac.ukmicrobialcell.comnih.govresearchgate.net

Detailed Research Findings:

Kinases : The phosphoryl transfer reaction catalyzed by kinases typically proceeds without the formation of a phosphoenzyme intermediate. Instead, the hydroxyl group of the acceptor molecule is activated by a basic group, often the carboxylate of an aspartate residue, which then performs a direct nucleophilic attack on the γ-phosphate group of ATP via an in-line displacement mechanism. mdpi.com This precise orientation and stabilization of the negatively charged phosphoryl group and the resulting pentacovalent transition state are facilitated by interactions such as the presence of an oxyanion hole, magnesium ion coordination, and interactions of arginine residues. mdpi.com

Phosphatases : Cysteine-dependent phosphatases (CDPs) initiate their catalytic cycle by forming a phospho-cysteine intermediate. In this process, a free cysteine nucleophile attacks the phosphorus atom of the phosphate moiety. The P-O bond linking the phosphate group to the substrate is then protonated, often by an acidic amino acid residue or a water molecule. The phospho-cysteine intermediate is subsequently hydrolyzed by another water molecule, regenerating the active site for further reactions. wikipedia.orglibretexts.org Metallo-phosphatases, such as PP2C, rely on the coordination of two catalytically essential metal ions within their active site to facilitate the reaction. wikipedia.org

ATP Synthase : This enzyme functions as a molecular motor. The F₀ portion is embedded in the membrane and forms a channel through which protons flow down an electrochemical gradient. This proton flow drives the rotation of the F₁ subunit, which contains the catalytic sites for ATP synthesis. nih.govmicrobialcell.comnih.govresearchgate.net The mechanism involves a binding change hypothesis, where ADP and inorganic phosphate (Pi) bind to one site, followed by a rotational movement of the γ-subunit that leads to the phosphorylation of ADP to ATP and subsequent release of the newly synthesized ATP. microbialcell.com

Proton-Coupled Phosphate Transport Mechanisms

The transport of anionic inorganic phosphate (Pi) across cellular membranes cannot occur via passive diffusion due to its negative electrochemical potential within the cytosol. physiology.orgmdpi.com Therefore, cells rely on active transport mechanisms that couple Pi movement to the movement of other ions, typically protons (H⁺) or sodium ions (Na⁺), against their respective gradients. mdpi.com

Table 2: Types of Proton-Coupled Phosphate Transport Mechanisms

Transporter FamilyMechanismDriving ForceKey Features/Examples
Phosphate:Proton Symporters (PHS)Cotransport of Pi and protons across cell membrane. mdpi.comontosight.aifrontiersin.orgProton gradient generated by proton pumps (e.g., H⁺-ATPases). ontosight.aifrontiersin.orgresearchgate.netfrontiersin.orgPHT1 gene family in plants (H₂PO₄⁻ symporters, 2-4 H⁺ per Pi). frontiersin.org Piriformospora indica phosphate transporter (PiPT). pnas.orgpnas.orgnih.gov
Sodium-Phosphate Cotransporters (NaPi-II)Cotransport of Pi and sodium ions across epithelial membranes. physiology.orgresearchgate.netuzh.chnih.govElectrochemical Na⁺ gradient. physiology.orgmdpi.comElectrogenic (NaPi-IIa/b: 1 Pi with 3 Na⁺, prefer HPO₄²⁻). physiology.org Electroneutral (NaPi-IIc). physiology.org Regulated by dietary Pi and hormones like PTH. uzh.chnih.govuzh.ch
Mitochondrial Phosphate Transport Protein (PTP)Electroneutral Pi transport across inner mitochondrial membrane. acs.orgpH gradient. acs.orgLikely involves phosphate/proton cotransport; specific residues (Glu, Asp, His) may form proton pathway. acs.org

Detailed Research Findings:

Phosphate:Proton Symporters (PHS) : These transporters, part of the major facilitator superfamily (MFS), are crucial for phosphate uptake in organisms like plants and fungi. pnas.orgpnas.org The movement of inorganic phosphate via PHS transporters is driven by the proton gradient established by plasma membrane H⁺-ATPases. frontiersin.orgresearchgate.netfrontiersin.org Experimental evidence, such as the observed increase in Pi uptake rates with decreasing pH and the reduced uptake in the presence of pH gradient uncouplers, supports the operation of a proton/Pi symport mechanism. researchgate.netfrontiersin.org Computational studies on the Piriformospora indica phosphate transporter (PiPT), a high-affinity eukaryotic proton-coupled phosphate symporter, have revealed that the deprotonation of a key aspartate residue (D324) can trigger the release of phosphate. pnas.orgnih.gov

Sodium-Phosphate Cotransporters (NaPi-II) : These transporters, belonging to the SLC34 gene family, are vital for phosphate reabsorption in the kidney and absorption in the gut. physiology.orguzh.chnih.govuzh.ch The electrogenic isoforms, NaPi-IIa and NaPi-IIb, transport one divalent phosphate ion (HPO₄²⁻) along with three sodium ions, resulting in a net positive charge transport. physiology.org The activity and abundance of NaPi-II cotransporters are tightly regulated by factors such as dietary phosphate intake and hormones like parathyroid hormone (PTH). PTH, for instance, can rapidly induce the removal of NaPi-IIa protein from the brush-border membrane, leading to decreased phosphate reabsorption. uzh.chnih.govuzh.ch

Mitochondrial Phosphate Transport Protein (PTP) : The PTP, a homodimeric protein with six transmembrane helices per subunit, facilitates the electroneutral transport of inorganic phosphate across the inner mitochondrial membrane. This transport is dependent on a pH gradient, suggesting a phosphate/proton cotransport mechanism. Studies involving the replacement of glutamic, aspartic, and histidine residues indicate that PTP may utilize a proton pathway similar to that found in bacteriorhodopsin. acs.org

Interfacial Chemistry of Hydron;phosphate Species

Adsorption Mechanisms of Hydron;phosphate (B84403) at Solid-Liquid Interfaces

Adsorption is a primary mechanism by which hydron;phosphate species interact with solid surfaces in aqueous environments. This process involves the attachment of dissolved phosphate ions or molecules to the surface of a solid material. The mechanisms of adsorption can be broadly categorized into specific (chemisorption) and non-specific (physisorption) interactions. Chemisorption typically involves the formation of strong chemical bonds between the phosphate species and the surface functional groups, often leading to inner-sphere complexes where no water molecules are present between the adsorbate and the surface. Physisorption, on the other hand, involves weaker electrostatic or van der Waals forces, forming outer-sphere complexes where water molecules remain between the phosphate and the surface.

Studies have shown that phosphate adsorption can involve ligand exchange mechanisms, where phosphate ions displace surface hydroxyl groups on metal (hydr)oxides, forming direct bonds with surface metal atoms mdpi.com. For instance, on iron (Fe) and aluminum (Al) oxides, phosphate can form bidentate binuclear surface complexes researchgate.netudel.edu. In some cases, such as with cerium-aluminum oxides, both surface precipitation and inner-sphere adsorption are dominant mechanisms for phosphate binding nju.edu.cn. The adsorption process can be spontaneous and is often influenced by temperature, with higher temperatures potentially increasing spontaneity researchgate.netmdpi.com.

Influence of pH and Surface Properties on Phosphate Binding

The pH of the solution significantly influences the speciation of this compound and the surface charge of the adsorbent, thereby dictating the binding mechanisms and adsorption capacity. Phosphoric acid (H₃PO₄) is a triprotic acid with pKa values of 2.12, 7.21, and 12.32 diduco.com. This means that depending on the pH, different ionic species will predominate:

Below pH 2.12: H₃PO₄ (phosphoric acid)

Between pH 2.12 and 7.21: H₂PO₄⁻ (dihydrogen phosphate) diduco.com

Between pH 7.21 and 12.32: HPO₄²⁻ (hydrogen phosphate) diduco.com

Above pH 12.32: PO₄³⁻ (phosphate ion) diduco.com

Table 1: Predominant this compound Species at Different pH Ranges

pH RangePredominant SpeciesChemical FormulaCharge
< 2.12Phosphoric AcidH₃PO₄0
2.12 – 7.21Dihydrogen PhosphateH₂PO₄⁻-1
7.21 – 12.32Hydrogen PhosphateHPO₄²⁻-2
> 12.32Phosphate IonPO₄³⁻-3

Generally, phosphate adsorption is highest under acidic conditions and gradually decreases as the pH increases towards neutral and alkaline conditions udel.eduacs.org. This is often attributed to the protonation state of the surface hydroxyl groups on metal oxides, which become positively charged at lower pH, favoring the adsorption of negatively charged phosphate species (H₂PO₄⁻ and HPO₄²⁻) through electrostatic attraction and ligand exchange researchgate.net. As pH increases, the surface charge becomes more negative, leading to electrostatic repulsion and reduced adsorption researchgate.net. For example, on γ-alumina, the amount of adsorbed phosphate was found to be about three times higher at pH 4.1 compared to pH 9.0, due to the reduced fraction of ≡AlOH₂⁺ surface sites and increased ≡AlO⁻ sites at higher pH researchgate.net.

Surface properties, including mineralogy, surface area, and the presence of specific functional groups, also play a crucial role. For instance, iron and aluminum (hydr)oxides are known for their strong affinity for phosphate due to the formation of inner-sphere complexes researchgate.netudel.edumdpi.com. The presence of other ions, such as dissolved silicate (B1173343), can also influence phosphate adsorption by competing for surface sites, especially under alkaline conditions acs.org.

Spectroscopic Investigations of Interfacial Phosphate Species

Various spectroscopic techniques are employed to elucidate the molecular-scale mechanisms of phosphate adsorption and the nature of surface complexes formed at solid-liquid interfaces. These techniques provide direct evidence of chemical bonding and structural arrangements.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is a powerful in-situ technique used to identify adsorbed phosphate species and their binding geometries on mineral surfaces. Studies using ATR-FTIR have identified bridging bidentate surface complexes (e.g., (TiO)₂PO₂) and electrostatically adsorbed ions on titania surfaces capes.gov.br. On ferrihydrite, ATR-FTIR has revealed the formation of nonprotonated, bidentate binuclear inner-sphere surface complexes (≡Fe₂PO₄) at higher pH, and protonated inner-sphere complexes at lower pH udel.edu. The technique can also detect changes in the symmetry of the inner-sphere surface complex with varying pH, such as C1 symmetry at lower pH and C2v or C1 symmetry at higher pH on γ-alumina researchgate.net.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of elements on the surface. It can confirm the presence of phosphorus after adsorption and identify shifts in binding energies that indicate the formation of specific surface complexes mdpi.comnju.edu.cnfrontiersin.org.

X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES): These techniques provide insights into the coordination environment and oxidation state of phosphorus and associated metal ions at the interface. EXAFS can determine bond distances and coordination numbers, helping to distinguish between inner-sphere and outer-sphere complexes and identify specific binding configurations like monodentate or bidentate linkages researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ²⁷Al and ³¹P NMR, has been used to identify the formation of surface precipitates and distinguish them from adsorbed species when phosphate interacts with aluminum (hydr)oxides mdpi.com.

Surface-Enhanced Raman Spectroscopy (SERS): SERS has been used to study the adsorption of phosphate anions on metal electrodes (Ag, Au, Cu), providing vibrational spectra that indicate the protonation state of adsorbed phosphate and the formation of specific surface bonds, such as P-O-P bonds on Cu electrodes in acidic solutions acs.org.

These spectroscopic methods, often combined with macroscopic adsorption experiments and zeta potential measurements, provide a comprehensive understanding of the complex adsorption mechanisms of this compound species at solid-liquid interfaces mdpi.comnju.edu.cnacs.orgiwaponline.comnih.gov.

Precipitation and Dissolution Processes at Mineral Surfaces

Beyond adsorption, this compound species can also engage in precipitation and dissolution reactions at mineral surfaces, leading to the formation of new solid phases or the release of phosphate back into solution. These processes are crucial for controlling phosphorus mobility and bioavailability in various environments.

Precipitation often occurs when the concentration of phosphate and certain cations (e.g., calcium, iron, aluminum, magnesium) in the solution exceeds the solubility product of a specific phosphate mineral. This can happen directly from the bulk solution or through surface-induced precipitation, where the mineral surface acts as a nucleation site. For example, calcium phosphate minerals (Ca-P,s) can precipitate on typical mineral surfaces, with their kinetics being quantified at the nanoscale using techniques like atomic force microscopy (AFM) sci-hub.se. The interaction of mineral constituent cations with phosphate commonly leads to the formation of various calcium and magnesium phosphate phases, including amorphous calcium phosphate (ACP), hydroxyapatite (B223615) (HAP), dicalcium phosphate dihydrate (DCPD), tricalcium phosphate (TCP), octacalcium phosphate (OCP), newberyite (MgHPO₄·3H₂O), and whitlockite (B577102) researchgate.net. Lanthanum phosphate (LaPO₄) precipitation is also a significant mechanism for phosphate removal due to its low solubility product mdpi.com.

Surface precipitation can be favored at higher phosphate loadings, longer reaction times, and lower pH mdpi.com. This process can be coupled with the dissolution of the original mineral, where the dissolution of a few monolayers of a mineral surface can supersaturate the interfacial solution with respect to another solid phase, which then precipitates ugr.es. For instance, phosphate adsorption on amorphous aluminum hydroxide (B78521) can induce the dissolution of aluminum, and the released Al(III) can then precipitate with phosphate, forming amorphous AlPO₄ (AAP) mdpi.com. Similarly, phosphate and phytate can promote ferrihydrite dissolution, with the released Fe(III) precipitating with the anions researchgate.net.

Dissolution processes involve the release of phosphate from solid phases into the aqueous solution. This can occur through various mechanisms, including:

Reductive dissolution: For instance, reductive dissolution of Fe(III) from oxide mineral surfaces or Fe(III)-phosphate minerals can lead to the concomitant dissolution of associated phosphate cabidigitallibrary.org.

pH effects: Changes in pH can significantly influence the solubility of phosphate minerals. For example, sorbed phosphate on soil organic matter can decrease with increasing pH, leading to dissolution cabidigitallibrary.org.

Competitive sorption: Dissolved organic matter (DOM) can competitively sorb to mineral surfaces, displacing phosphate and leading to its release cabidigitallibrary.org. Organic acids like oxalate, ascorbate, and citrate (B86180) can also facilitate the dissolution of phosphate minerals like rhabdophane (B76276) (CePO₄·H₂O) ajsonline.org.

The rates of dissolution and precipitation of phosphorus-bearing minerals vary significantly depending on the mineral type and environmental conditions, with some minerals like struvite being highly reactive due to weak hydrogen bonds researchgate.net.

Dynamic Interactions with Water Molecules and Hydrogen Bonding Networks

This compound species exhibit dynamic interactions with water molecules, forming complex hydration shells and participating in extensive hydrogen bonding networks. These interactions are fundamental to their behavior in aqueous solutions and at interfaces.

Phosphate ions are extensively hydrated in aqueous solutions. The phosphate ion (PO₄³⁻) carries a hydration layer of approximately 4.5 associated water molecules diduco.com. Dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) also have significant hydration shells, with total hydration numbers at infinite dilution estimated to be around 11 for H₂PO₄⁻, 20 for HPO₄²⁻, and 39 for PO₄³⁻, suggesting the existence of a second hydration shell around HPO₄²⁻ and especially PO₄³⁻ nih.gov.

Table 2: Hydration Numbers of Phosphate Species

Phosphate SpeciesApproximate Total Hydration Number (at infinite dilution) nih.gov
H₂PO₄⁻~11
HPO₄²⁻~20
PO₄³⁻~39

Hydrogen bonding is a key interaction between phosphate species and water. The oxygen atoms of phosphate groups act as hydrogen bond acceptors, forming strong hydrogen bonds with water molecules niu.eduaip.org. The computed lengths of O-H···O hydrogen bonds involving the phosphate group can be significantly shorter than typical O-H···O bonds niu.eduaip.org. The lowest energy for the monohydration of dimethylphosphate anion (DMP) or dimethyl phosphoric acid (DMPH) is achieved when water atoms are coplanar with the anionic oxygens of the phosphate group, forming linear hydrogen bonds niu.eduaip.org.

The different protonation states of phosphate species (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) lead to markedly different hydration structures and hydrogen-bond strengths aip.org. Dihydrogen phosphate (H₂PO₄⁻) generally forms stronger hydrogen bonds compared to metaphosphate due to greater charge transfer and enhanced orbital overlap between the phosphoryl oxygen lone pairs and the antibonding O-H bond of water nih.govacs.org. Unlike metaphosphate, water complexed to dihydrogen phosphate can act as both a hydrogen bond donor and acceptor, leading to cooperative charge transfer and stronger hydrogen bonds nih.govacs.org.

The hydration shells of phosphate ions and phosphate groups in biological molecules, such as nucleotides and phospholipid membranes, display distinct structures and hydrogen-bond strengths aip.org. These dynamic interactions, including ultrafast structural fluctuations within the hydration shells, are crucial for understanding the role of phosphate in biological systems, including biocatalysis and cellular energy balance aip.orgucsb.edu. Recent research suggests that phosphate ions in water can spontaneously alternate between their commonly encountered hydrated state and a "dark" state, which has implications for understanding phosphate behavior in biological processes like biomineralization ucsb.edu.

Advanced Synthesis Mechanisms Involving Hydron;phosphate

Controlled Synthesis of Phosphate-Containing Materials

The controlled synthesis of materials incorporating phosphate (B84403) is critically dependent on the specific protonated forms of the phosphate ion present in the reaction environment. These species are fundamental building blocks in the creation of a wide array of compounds, including various calcium phosphates and metal phosphates researchgate.netencyclopedia.pubresearchgate.netnih.gov. Beyond inorganic compounds, the judicious use of protonated phosphate species, such as diphenyl phosphate, can act as kinetic modulators in organic synthesis, enabling the controlled polymerization of telechelic polypeptides with predictable molecular weights and narrow dispersity acs.org. The inherent strong linkage potential between tetravalent metal cations and phosphate or phosphonate (B1237965) groups offers a robust platform for the bottom-up design of chemically stable inorganic and hybrid materials mdpi.com. Furthermore, advanced polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) have been successfully employed for the controlled synthesis of soluble phosphate polymers, demonstrating the versatility of phosphate in polymer chemistry researchgate.net.

Role of pH and Protonated Phosphate Forms in Reaction Control

The pH of the reaction medium is a paramount factor in dictating the protonation state of phosphate ions, which, in turn, governs the specific type of phosphate-containing material that forms during synthesis researchgate.netnih.govscispace.comnih.govacs.orgwikipedia.org. Phosphoric acid (H₃PO₄) is a triprotic acid with three distinct dissociation constants (pKa values), leading to the predominance of different species at varying pH levels wikipedia.orgwikipedia.org.

Table 1: Dominant Hydron;phosphate Species at Various pH Ranges

pH RangeDominant this compound SpeciesChemical Formula
pH ≤ 1Phosphoric AcidH₃PO₄
Around pH 4.7DihydrogenphosphateH₂PO₄⁻
Around pH 9.8Hydrogen PhosphateHPO₄²⁻
pH ≥ 13PhosphatePO₄³⁻

The protonation state of the phosphate ion profoundly influences the nucleation and crystallization processes, particularly in calcium phosphate systems researchgate.netscispace.com. For instance, the ratio of hydrogen phosphate (HPO₄²⁻) to phosphate (PO₄³⁻), which is directly adjusted by pH, controls the crystallization pathway, favoring phases like dicalcium phosphate dihydrate (DCPD) or octacalcium phosphate (OCP)/hydroxyapatite (B223615) (HAp) nih.govacs.org. Beyond inorganic systems, the interaction between phosphate ions and polyamines can lead to enhanced protonation of amino groups, thereby modulating surface charge and influencing the formation of various assemblies researchgate.net. Potentiometric titration is a widely used analytical technique to determine the speciation and protonation states of phosphorus-containing moieties in metal phosphate materials, providing critical insights for reaction control mdpi.com.

Nucleation and Crystallization Mechanisms of Calcium Phosphate Systems

The nucleation and crystallization of calcium phosphate systems are complex processes significantly influenced by the protonation state of the phosphate ion. The initial stages of nucleation in aqueous solutions are directly affected by the specific protonated phosphate species available researchgate.net. Amorphous calcium phosphate (ACP) often serves as a precursor phase, which may contain protonated phosphates and hydrated calcium ions. This amorphous phase subsequently transforms into more stable crystalline structures such as octacalcium phosphate (OCP) or hydroxyapatite (HAp) researchgate.netnih.govnih.govacs.org.

Crystallization of calcium phosphates typically requires the deprotonation of orthophosphate, even when the pH is considerably below the pKa of the final deprotonation step, indicating that deprotonation can occur during crystal growth researchgate.net. Research suggests that the [Ca²⁺··(PO₄)³⁻··Ca²⁺] ion triple represents the smallest stable aggregate that can contain a fully deprotonated phosphate ion, highlighting the importance of the PO₄³⁻ species in the formation of stable nuclei researchgate.net.

Temperature and pH are critical parameters that govern nucleation, as they directly alter the protonation state of orthophosphate, thereby influencing the charge and attractive forces between ions and consequently affecting the critical nucleation energy researchgate.netnih.govscispace.comscispace.com. Depending on the precise pH and the specific protonated phosphate species present, various calcium phosphate minerals can be formed.

Table 2: Calcium Phosphate Phases and Their Typical Ca/P Ratios

Calcium Phosphate PhaseChemical FormulaCa/P Atomic Ratio
Monocalcium Phosphate Monohydrate (MCPM)Ca(H₂PO₄)₂·H₂O0.5
Dicalcium Phosphate Dihydrate (DCPD)CaHPO₄·2H₂O1.0
Tricalcium Phosphate (TCP)Ca₃(PO₄)₂1.5
Amorphous Calcium Phosphate (ACP)Ca₃(PO₄)₂·xH₂O (approximate)~1.5
Hydroxyapatite (HAp)Ca₁₀(PO₄)₆(OH)₂1.67
Octacalcium Phosphate (OCP)Ca₈(HPO₄)₂(PO₄)₄·5H₂O1.33

The local pH at the initial crystallization step and the concentration gradient of ions also play significant roles in determining the final calcium phosphate crystal phase nih.govacs.org.

Incorporation of Protonated Phosphate Species in Functional Materials

Protonated phosphate species, particularly dihydrogenphosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻), are intentionally incorporated into various functional materials due to their acidic properties and their capacity to form extensive hydrogen bond networks encyclopedia.pubresearchgate.netresearchgate.net. Metal phosphates, which inherently contain these acidic phosphate groups, often exhibit intrinsic proton conduction, making them valuable in specific applications researchgate.net. The strategic introduction of ionic or neutral species, including other protonated guest species and water molecules, can significantly enhance proton conduction within the framework of metal phosphates encyclopedia.pubresearchgate.net. Furthermore, phosphate-based inorganic compounds are recognized for their ability to help retain water within membranes at elevated temperatures or to directly contribute to proton conductivity when integrated into composite materials researchgate.net.

Development of Proton Conducting Materials

Phosphate-based materials are increasingly recognized as promising candidates for electrolytes in low and intermediate temperature fuel cells, primarily owing to their high proton conductivity encyclopedia.pubresearchgate.netmdpi.comresearchgate.netresearchgate.netjst.go.jp. The high proton conductivity observed in acid inorganic salts, such as dihydrogen phosphate, is largely attributed to the unique proton disorder within their hydrogen-bond networks, facilitating proton transport via a Grotthuss-type mechanism encyclopedia.pubresearchgate.net.

Significant advancements have been made in developing proton-conducting phosphate glasses, often utilizing techniques like alkali-proton substitution (APS) methods to increase the concentration of proton carriers jst.go.jp. Efforts are also focused on developing solid-state proton conductors based on mixed metal oxides and solid phosphates researchgate.net. Tetravalent metal pyrophosphates, exemplified by tin(IV) pyrophosphate (SnP₂O₇) and titanium pyrophosphate (TiP₂O₇), demonstrate high thermal stability and exhibit notable proton conductivities, typically in the range of 10⁻³ to 10⁻² S·cm⁻¹ within the 100–300 °C temperature range encyclopedia.pub. Even low crystallinity titanium pyrophosphates have shown high proton conductivity, which is attributed to the presence of H₂PO₄⁻ and HPO₄²⁻ species within their structure encyclopedia.pub.

Composite membranes, such as those formed from polybenzimidazole (PBI) and phosphates (e.g., in situ formed phosphosilicates), have demonstrated exceptionally stable conductivity at temperatures exceeding 200 °C dntb.gov.ua. Proton transport in these materials can occur through two primary mechanisms: the Grotthuss mechanism, where protons hop through continuous hydrogen bond networks, and the vehicular mechanism, where protons are transported by mobile species like hydronium ions (H₃O⁺) encyclopedia.pubresearchgate.net.

Table 3: Examples of Phosphate-Based Proton Conductors

Material TypeExample Compound/SystemTypical Conductivity (S·cm⁻¹)Temperature Range (°C)Conduction Mechanism
Acid Inorganic SaltsDihydrogen PhosphateHighLow to IntermediateGrotthuss
Phosphate GlassesAlkali-proton substitutedHighIntermediateProton Carrier Injection
Tetravalent Metal PyrophosphatesSnP₂O₇, TiP₂O₇10⁻³ – 10⁻²100 – 300Grotthuss (water-facilitated)
Composite MembranesPBI/PhosphosilicatesStable at high temps>200Mixed
Cesium Dihydrogen PhosphateCsH₂PO₄High (superprotonic)IntermediateGrotthuss

Future Research Directions in Hydron;phosphate Studies

Integration of Multi-omics Approaches in Biogeochemical Phosphorus Research

The integration of multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of biogeochemical phosphorus cycling. This holistic perspective allows researchers to move beyond single-factor analyses to explore complex interactions within biological systems. Multi-omics provides a comprehensive understanding of biological processes, enabling detailed insights into microbial communities and their interactions with plants in the context of phosphorus availability arcjournals.orgnih.gov.

Key Research Findings:

Plant Response to Phosphorus Deficiency: Integrated multi-omics, including genomics, transcriptomics, metabolomics, and lipidomics, has been instrumental in investigating plant responses to phosphate (B84403) (Pi) starvation. Studies on pigeonpea (Cajanus cajan) roots, for instance, revealed that low-Pi treatment led to increased total root length, root surface area, and acid phosphatase activity. It also promoted the secretion of organic acids, such as citric and piscidic acids, and the degradation of phospholipids (B1166683) and other phosphorus-containing metabolites oup.com. Metabolomic data specifically indicated a greater relative abundance of phosphate ions in the roots of phosphorus-deficient plants, suggesting extensive degradation of phosphorus-rich metabolites frontiersin.org.

Microbial Phosphorus Cycling: Metagenomic sequencing is increasingly employed to identify and characterize phosphorus cycling genes (PCGs) within environmental samples, providing insights into the microbial mediation of phosphorus cycling processes cd-genomics.com. Research has identified 120 genes linked to soil phosphorus cycling across 10 distinct pathways, with PCGs predominantly enriched in pathways related to purine (B94841) metabolism, transport proteins, and pyrimidine (B1678525) metabolism cd-genomics.com. Multi-omics approaches are also being used to elucidate how environmental factors, such as changes in warming and precipitation, influence soil PCGs and phosphorus transformation processes cd-genomics.com. This synergistic effect of environmental factors can enhance the microbial capacity for phosphorus cycling in soil ecosystems cd-genomics.com.

Table 1: Examples of Multi-omics Applications in Phosphorus Research

Omics ApproachFocus Area in Phosphorus ResearchKey Insights
GenomicsMicrobial gene identificationCharacterization of PCGs, understanding genetic potential for P cycling cd-genomics.com
TranscriptomicsGene expression patternsIdentification of genes activated/deactivated under P stress oup.comfrontiersin.org
ProteomicsProtein abundance and functionEnzyme activity changes (e.g., acid phosphatase) in response to P availability oup.com
MetabolomicsMetabolic changesAccumulation/depletion of P-containing metabolites, organic acid secretion oup.comfrontiersin.org
LipidomicsLipid compositionLipid remodeling and degradation under P deficiency oup.comfrontiersin.org

Development of Advanced Computational Models for Complex Hydron;phosphate Systems

Advanced computational models, including molecular dynamics (MD) simulations, Density Functional Theory (DFT) calculations, and artificial intelligence (AI)/machine learning (ML) approaches, are becoming indispensable tools for understanding complex this compound systems at various scales. These models provide molecular-level insights into interactions, speciation, and transport phenomena that are difficult to observe experimentally.

Key Research Findings:

Molecular-Level Interactions: Atomistic modeling, particularly MD simulations, is crucial for understanding the mechanisms of phosphorus binding to soil mineral surfaces, which directly impacts phosphorus immobilization and availability frontiersin.org. Quantum Mechanics/Molecular Mechanics (QM/MM) based MD simulations have been used to explore the interactions of organic phosphates, such as inositol (B14025) hexaphosphate (IHP) and glycerolphosphate (GP), with mineral surfaces like diaspore (B1175340) and goethite. These simulations provide evidence for the formation of various binding motifs, including monodentate, bidentate, and multiple monodentate complexes frontiersin.orgnih.govmdpi.com. They also highlight the significant role of water in mediating binding strengths, promoting specific binding motifs, and facilitating proton transfer processes at the mineral-water interface frontiersin.orgmdpi.com.

Speciation and Adsorption Mechanisms: DFT calculations are vital for interpreting spectroscopic data, directly linking the local environment of phosphate to observed spectral features, for example, in P Kb X-ray emission spectroscopy rsc.org. DFT also supports the assignment of charged species based on pKa values for molecules like IHP scirp.org. When combined with experimental batch adsorption studies, DFT calculations offer molecular-level insights into competitive adsorption processes, such as those between phosphate and silicate (B1173343) on goethite, demonstrating pH-dependent selective adsorption acs.orgnih.gov.

AI and Machine Learning in Environmental Modeling: AI and ML applications are increasingly used in environmental science to predict water quality parameters, including phosphate levels, from remote sensing data, even for non-optically active substances mdpi.comai4esp.org. Process-guided machine learning (PGML) represents a significant advancement, combining process-based models with ML to accurately predict lake phosphorus dynamics over timescales ranging from days to decades osti.govvt.edu. ML models can effectively capture complex relationships between dissolved oxygen and external nutrient loading without requiring explicit specification of detailed biogeochemical relationships, offering a powerful tool for environmental management diva-portal.org.

Innovations in In-Situ and Real-Time Analytical Techniques for this compound Speciation

The development of innovative in-situ and real-time analytical techniques is critical for overcoming the limitations of traditional laboratory-based methods, which often involve laborious manual collection and expensive analyses lgsonic.com. These advancements enable high spatial-temporal resolution monitoring and provide immediate insights into this compound speciation in dynamic environmental systems.

Key Research Findings:

Spectroscopic Advancements:

Spectrophotometry: The Molybdenum Blue Method remains a widely recognized and sensitive technique for quantifying orthophosphate, based on the formation of a phosphomolybdate complex in acidic conditions mdpi.comresearchgate.net.

Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are essential for identifying and quantifying phosphorus-containing organic compounds, while ICP-MS precisely quantifies total phosphorus in environmental samples due to their high sensitivity and specificity mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a versatile tool for determining various chemical forms of plant phosphorus mdpi.com. Advanced NMR methods, such as 31P/27Al rotational echo adiabatic passage double resonance (REAPDOR), combined with quantum chemical calculations, provide molecular-level understanding of phosphate uptake mechanisms on mineral surfaces, detailing binding motifs and protonation states digitellinc.com.

Infrared (IR) and Raman Spectroscopy: These methods offer specific bonding information about mineral or adsorbed phosphate species nih.gov. In-situ IR spectroscopy has been used to investigate the molecular mechanisms of phosphate desorption from mineral nanoparticles, revealing biphasic kinetics researchgate.net. Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS), combined with DFT, can investigate phosphate adsorption at metal surfaces, showing that phosphate undergoes deprotonation upon adsorption and has a lower pKa at the interface compared to bulk solution nih.gov.

Sensor Technologies:

Real-time Phosphate Sensors: Innovations like the LG Sonic Phosphate Sensor enable remote, real-time monitoring of phosphate levels at various depths in water bodies, providing a comprehensive understanding of their evolution over time lgsonic.cominsight-centre.org. The Pazul sensor, an electrochemical device utilizing molecularly imprinted polymers, offers rapid (2-3 minutes), reagent-free, and filtration-free phosphate measurements, representing a significant advancement in environmental monitoring pazul.co.uk.

Microfluidic Lab-on-Chip (LOC) Devices: Miniaturized phosphate sensors based on LOC technology allow for in-situ data collection with high spatial-temporal resolution, often adapting the molybdate (B1676688) blue assay with on-board standards for high accuracy noc.ac.uk.

Diffusive Gradients in Thin Films (DGT): DGT has emerged as an important sampling technique for phosphate determination, providing insights into bioavailable phosphorus hawaii.edu.

Table 2: Innovations in Analytical Techniques for this compound Speciation

Technique CategorySpecific Techniques/InnovationsApplication in this compound Studies
Spectroscopic31P NMR, FTIR, Raman, SEIRAS, MSMolecular speciation, binding motifs, protonation states, total P, organic P identification mdpi.comdigitellinc.comnih.govresearchgate.netnih.gov
Sensor TechnologiesLG Sonic Phosphate Sensor, Pazul Sensor, Microfluidic LOCReal-time, in-situ, high-resolution monitoring, rapid analysis, reduced sample prep lgsonic.cominsight-centre.orgpazul.co.uknoc.ac.uk
Sampling MethodsDiffusive Gradients in Thin Films (DGT)Measurement of bioavailable phosphate in environmental matrices hawaii.edu

Elucidation of Molecular-Level Processes in Enzymatic and Interfacial Phosphate Chemistry

Understanding the molecular-level processes governing enzymatic and interfacial phosphate chemistry is crucial for comprehending phosphorus transformations in biological systems and at environmental interfaces. This research area delves into reaction mechanisms, binding dynamics, and the influence of environmental factors.

Key Research Findings:

Enzymatic Phosphate Chemistry: Nucleophilic substitutions at phosphorus are fundamental biological reactions, catalyzed by a diverse range of enzymes including nucleases, polymerases, GTPases, ATPases, kinases, and phosphatases nih.govusu.edu. Phosphate ester hydrolysis, central to nucleic acid processing, energy storage, and signaling, often proceeds via direct transfer or through the formation of covalent intermediates nih.goveuropa.eu. Enzymes employ sophisticated strategies to facilitate phosphorus-oxygen (P-O) bond breaking, such as lowering the nucleophile strength of the leaving group and avoiding direct proton transfer to the phosphate reaction center, often utilizing proton relay mechanisms involving mediating bases or water molecules longdom.org. Phosphatases, for example, catalyze the hydrolysis of phosphate monoesters, frequently involving binuclear metal centers or forming a phosphoenzyme intermediate that is subsequently hydrolyzed by water acs.org. Alkaline phosphatase, a well-studied example, utilizes a two-metal ion catalyst (Zn2+, Mg2+) and a serine nucleophile, operating through a largely dissociative transition state for the hydrolysis of phosphate monoesters acs.orgacs.org. Enzyme kinetics studies are essential for revealing these catalytic mechanisms and understanding how enzyme activity is regulated wikipedia.org.

Interfacial Phosphate Chemistry: The interaction of phosphates with soil components and mineral surfaces significantly influences phosphorus fate and immobilization within ecosystems frontiersin.org. Molecular-level understanding of these binding processes is critical for developing more efficient phosphorus application strategies frontiersin.org. Phosphate adsorption on iron oxyhydroxides, such as goethite and ferrihydrite, occurs through various mechanisms, including inner-sphere complex formation, surface precipitation, and ligand exchange researchgate.netresearchgate.netacs.org. Adsorption and desorption reactions often exhibit biphasic kinetics, characterized by an initial rapid phase followed by a substantially slower one researchgate.net. Factors like increasing positive surface charge can slow down the desorption of negatively charged phosphate ions researchgate.net. Desorption processes can be chemical in nature, involving monomolecular-layer surface desorption and often accompanied by the dissolution of metal elements like calcium, aluminum, and iron from the mineral surface mdpi.compreprints.org. Molecular dynamics simulations and DFT calculations provide invaluable insights into these interfacial interactions, elucidating the formation of specific binding motifs (e.g., monodentate, bidentate) and the crucial roles of water and proton transfer at the mineral-water interface frontiersin.orgnih.govmdpi.comacs.orgnih.gov.

Q & A

Q. How can researchers optimize literature reviews for hydron-phosphate studies?

  • Strategy : Use Boolean search strings (e.g., "hydron transfer" AND "phosphate isomerase") in databases like PubMed and ACS Publications. Cross-reference citations from authoritative texts (e.g., Phosphorus Chemistry, Biochemistry and Technology) to identify foundational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydron;phosphate
Reactant of Route 2
Reactant of Route 2
Hydron;phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.